4-{5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE
Overview
Description
4-{5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE is a complex organic compound that features a morpholine ring, a piperazine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE typically involves multiple steps, starting with the preparation of the piperazine derivative. The ethoxybenzoyl group is introduced through a reaction with ethoxybenzoyl chloride in the presence of a base. The nitrophenyl group is then added via a nitration reaction. The final step involves the formation of the morpholine ring through a cyclization reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
4-{5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Scientific Research Applications
4-{5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may play a role in the compound’s ability to interact with biological molecules, while the piperazine and morpholine rings contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-{5-[4-(3-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE
- 4-{5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE
- 4-{5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE
Uniqueness
4-{5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable candidate for further research and development.
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-2-32-20-6-3-18(4-7-20)23(28)26-11-9-24(10-12-26)19-5-8-21(27(29)30)22(17-19)25-13-15-31-16-14-25/h3-8,17H,2,9-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGBQXUMTHMWSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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